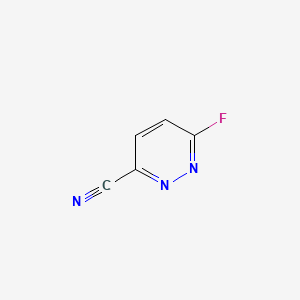

6-Fluoropyridazine-3-carbonitrile

説明

Structure

2D Structure

特性

IUPAC Name |

6-fluoropyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDISTIQLNPEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725556 | |

| Record name | 6-Fluoropyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-70-3 | |

| Record name | 6-Fluoropyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 6 Fluoropyridazine 3 Carbonitrile

Reactivity at the Fluorine Center

The fluorine atom at the 6-position of the pyridazine (B1198779) ring is a key site for chemical modification, primarily through nucleophilic substitution reactions. Its presence also significantly influences the electronic properties of the entire molecule.

Nucleophilic Displacement Reactions and Their Regioselectivity

The fluorine atom in 6-fluoropyridazine-3-carbonitrile is susceptible to displacement by a variety of nucleophiles in what is known as nucleophilic aromatic substitution (SNAr) reactions. researchgate.netwikipedia.org This reactivity is enhanced by the electron-withdrawing nature of the pyridazine ring nitrogens and the cyano group, which stabilize the intermediate formed during the substitution process. wikipedia.org

The regioselectivity of these reactions is a critical aspect. In polysubstituted pyridines and related heterocycles, the position of nucleophilic attack is governed by both electronic and steric factors. For instance, in 2,4-dihalopyridines, substitution preferentially occurs at the 4-position. researchgate.net However, the introduction of bulky groups can direct substitution to other positions. researchgate.net In the case of this compound, the fluorine at the 6-position is activated for displacement. Studies on related fluorinated heterocycles, such as pentafluoropyridine (B1199360), show that nucleophilic attack can occur at various positions depending on the reaction conditions and the nucleophile. researchgate.net For example, with certain nucleophiles, substitution occurs selectively at the C-4 position, while harsher conditions can lead to substitution at the C-2 and/or C-6 positions. researchgate.net

The rate of these substitution reactions is notably faster for fluoropyridines compared to their chloro- or bromo-analogs. acs.org This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached. acs.org A variety of nucleophiles have been successfully employed in SNAr reactions with fluorinated pyridazines, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridazine derivatives. researchgate.netdigitellinc.comacs.org

Table 1: Examples of Nucleophilic Displacement Reactions on Fluorinated Pyridazines

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | Aminopyridazines | researchgate.netdigitellinc.com |

| Alkoxides | Alkoxypyridazines | acs.org |

| Thiolates | Thiolated Pyridazines | nih.gov |

Influence of Fluorine on Electron Distribution and Aromaticity

The substitution of hydrogen with fluorine atoms on an aromatic ring like pyridine (B92270) introduces a new set of π-bonding and antibonding orbitals. acs.orgresearchgate.net This can lead to a stabilization of the ring, resulting in shorter carbon-carbon bond lengths and increased resistance to addition reactions. acs.orgnih.govresearchgate.net This phenomenon has been termed "fluoromaticity". acs.orgresearchgate.net However, the introduction of fluorine can also disrupt the flow of π-electrons, which can be a measure of aromaticity. acs.orgnih.gov The net effect on aromaticity depends on the number and position of the fluorine substituents. acs.orgresearchgate.net In some fluorinated pyridines, a decrease in aromaticity has been observed compared to benzene. nih.gov

Computational studies on fluorinated pyridines have shown that the fluorine substitution alters the molecular electrostatic potential, creating regions of positive potential (π-holes) above and below the aromatic ring. nih.gov This change in electron distribution can dramatically alter the non-covalent interactions of the molecule. nih.gov

Reactivity of the Nitrile Functionality

The cyano group at the 3-position of this compound is another reactive handle that allows for a variety of chemical transformations.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. While direct examples involving this compound are not extensively detailed in the provided search results, related pyridazinecarbonitriles undergo such reactions. For instance, pyridazinecarbonitriles with alkyne side chains can undergo intramolecular [4+2] cycloaddition reactions (Diels-Alder reactions) to form fused benzonitriles. mdpi.com

Furthermore, heterocyclic diazo compounds can react with dipolarophiles in [4+2] cycloaddition reactions. sci-hub.ru The nitrile functionality in pyridazine-3-carbonitrile (B1590183) is electrophilic and can be compared to that of pyridine-2-carbonitrile (B1142686). nih.gov Copper(I) has been shown to promote the cycloaddition of pyridine-2-carbonitrile with ketones. These examples suggest that the nitrile group of this compound could potentially participate in various cycloaddition reactions to construct more complex heterocyclic systems.

Transformation to Other Nitrogen-Containing Heterocycles

The nitrile group is a versatile precursor for the synthesis of other nitrogen-containing heterocycles. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then be used in subsequent cyclization reactions. mdpi.com It can also be reduced to an aminomethyl group.

A significant transformation is the conversion of a nitrile group into a triazine ring. For example, a pyrazolo[3,4-c]pyridazine derivative with a nitrile group can undergo intramolecular nucleophilic attack to form a fused 1,2,4-triazine (B1199460) system. sci-hub.ru Additionally, pyridinimines, which can be synthesized from primary amines and halomucononitriles, can be converted into imidazo[1,2-a]pyridines under oxidative conditions. researchgate.net These transformations highlight the potential of the nitrile group in this compound to serve as a key building block for the synthesis of a variety of fused heterocyclic systems.

Reactivity of the Pyridazine Core

The pyridazine ring itself is an electron-deficient heterocycle, which influences its reactivity. nih.gov This electron deficiency is a result of the presence of two adjacent nitrogen atoms. The pyridazine ring has a high dipole moment and can participate in π-π stacking interactions. nih.gov

The pyridazine ring can act as a 4π-electron component in cycloaddition reactions, particularly in the form of its N-oxides, N-imides, and N-ylides. researchgate.net These derivatives can react as 1,3-dipoles with various dipolarophiles. researchgate.netnih.gov For instance, pyridazinium ylides undergo [3+2] cycloaddition reactions with activated alkynes and alkenes to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.govresearchgate.net

The electron-deficient nature of the pyridazine ring also makes it a suitable azadiene in inverse electron-demand Diels-Alder reactions. researchgate.net For example, 4,5-dicyanopyridazine shows significant reactivity with various dienophiles like alkenes, alkynes, and enamines. researchgate.net

Furthermore, the pyridazine ring can be functionalized through various methods, including directed metallation and cross-coupling reactions. For instance, pyridazin-3(2H)-ones can be functionalized via nucleophilic substitution of hydrogen (SNH). researchgate.net

Reactions with Hydrazine (B178648) and Other Nitrogen-Containing Nucleophiles

The fluorine atom at the C-6 position of this compound is readily displaced by various nitrogen-centered nucleophiles. This reactivity is a key feature for the derivatization of this scaffold, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reaction with Hydrazine: The reaction with hydrazine hydrate (B1144303) is a prominent example of the nucleophilic substitution capabilities of this compound. The highly nucleophilic hydrazine readily attacks the electron-deficient C-6 position, displacing the fluoride (B91410) ion to form 6-hydrazinylpyridazine-3-carbonitrile (B15244845). This reaction typically proceeds under mild conditions and serves as a crucial step for building fused heterocyclic systems. The reactivity is analogous to that observed in other fluorinated heteroaromatics, such as 2-fluoropyridine-3-carbonitrile, which undergoes a similar nucleophilic aromatic substitution with hydrazine. ossila.commdpi.com This intermediate is often not isolated and is used directly in subsequent cyclization reactions. researchgate.net

Reactions with Other Amines: Beyond hydrazine, this compound reacts with a wide array of other nitrogen nucleophiles, including primary and secondary amines. The general mechanism involves the nucleophilic attack of the amine at the C-6 position, leading to the formation of a Meisenheimer-like intermediate, followed by the elimination of the fluoride ion to yield the corresponding 6-aminopyridazine-3-carbonitrile (B1486690) derivative. The reaction conditions can be tailored based on the nucleophilicity of the amine. This versatility allows for the synthesis of a broad library of compounds with varied substituents at the 6-position, which is a common strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of a lead compound. researchgate.netnih.gov

| Reactant | Nucleophile | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Hydrazine hydrate (NH₂NH₂) | 6-Hydrazinylpyridazine-3-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | Ammonia (NH₃) | 6-Aminopyridazine-3-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | Methylamine (CH₃NH₂) | 6-(Methylamino)pyridazine-3-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | Piperidine (C₅H₁₀NH) | 6-(Piperidin-1-yl)pyridazine-3-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |

Formation of Fused Heterocyclic Systems

A significant application of the reactivity of this compound is its use as a precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These scaffolds are of great interest in pharmaceutical and materials science. The strategy typically involves a two-step, one-pot process: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization (cyclocondensation).

The reaction with hydrazine is a classic example of this approach. The initially formed 6-hydrazinylpyridazine-3-carbonitrile intermediate possesses a nucleophilic amino group positioned proximally to the electrophilic carbon of the cyano group. This arrangement facilitates a subsequent intramolecular cyclization. The lone pair of the terminal nitrogen of the hydrazinyl group attacks the carbon of the nitrile, leading to the formation of a five-membered ring fused to the pyridazine core. This results in the formation of 3-amino-pyrazolo[3,4-d]pyridazine derivatives. researchgate.netijpsonline.com This type of tandem reaction is a powerful tool for rapidly constructing complex heterocyclic frameworks from simple starting materials. ossila.com

Similarly, reactions with other bifunctional nucleophiles containing both a nitrogen atom and another nucleophilic center (like oxygen or sulfur) can be employed to generate other fused systems, such as oxazolo[4,5-d]pyridazines or thiazolo[4,5-d]pyridazines, further highlighting the synthetic utility of the this compound building block.

| Starting Material | Reagent | Fused Heterocyclic Product | Reaction Sequence |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 3-Amino-pyrazolo[3,4-d]pyridazine | 1. SNAr 2. Intramolecular Cyclocondensation |

| This compound | Ethanolamine | 3-Amino-oxazolo[4,5-d]pyridazine (Expected) | 1. SNAr 2. Intramolecular Cyclocondensation |

| This compound | Cysteamine | 3-Amino-thiazolo[4,5-d]pyridazine (Expected) | 1. SNAr 2. Intramolecular Cyclocondensation |

Stability and Degradation Pathways in Diverse Chemical Environments

While specific, detailed studies on the degradation of this compound are not extensively documented, its stability and potential degradation pathways can be inferred from the chemical properties of its functional groups and data from related fluorinated heterocyclic compounds.

The compound is generally stable under recommended storage conditions, which typically include a dry, cool, and well-ventilated environment away from direct sunlight and strong oxidizing agents. scbt.comaksci.com However, its stability is compromised under certain chemical conditions.

Thermal Decomposition: Upon thermal decomposition, the compound is expected to release toxic and corrosive gases. Hazardous decomposition products include hydrogen fluoride (from the fluorine atom), carbon oxides (CO, CO₂), and various nitrogen oxides (NOx). scbt.com

Hydrolytic Stability: The compound's stability in aqueous environments is pH-dependent. The cyano group is susceptible to hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis: In the presence of strong acids, the nitrile can be hydrolyzed first to the corresponding carboxamide (6-fluoropyridazine-3-carboxamide) and subsequently to the carboxylic acid (6-fluoropyridazine-3-carboxylic acid).

Basic Hydrolysis: Under basic conditions, the nitrile can also be converted to the carboxylate salt. The C-F bond, activated by the electron-withdrawing pyridazine ring, may also be susceptible to cleavage via nucleophilic attack by hydroxide (B78521) ions, particularly under harsh basic conditions, which would lead to the formation of 6-hydroxypyridazine-3-carbonitrile. The stability of some fluorinated reagents has been noted to decrease in the presence of bases. academie-sciences.fr

Photolytic and Oxidative Degradation: Studies on related pyridazine-containing compounds, such as sulfamethoxypyridazine, suggest potential pathways for degradation under photolytic and advanced oxidative conditions. nih.gov By analogy, this compound may undergo degradation through:

Hydroxylation: Attack by hydroxyl radicals (HO•) on the pyridazine ring, leading to the formation of hydroxylated derivatives. nih.gov

Ring Cleavage: Under highly energetic conditions, the pyridazine ring itself could be cleaved.

C-F Bond Cleavage: The biodegradation of polyfluorinated compounds often involves metabolic activation of adjacent atoms to facilitate C-F bond cleavage, suggesting that under certain biological or strong chemical oxidative environments, defluorination could occur. nih.gov

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 6-Fluoropyridazine-3-carbonitrile, a comprehensive NMR analysis would involve a combination of one-dimensional and two-dimensional experiments.

Proton (¹H) NMR Spectroscopy for Structural Protons

¹H NMR spectroscopy would be used to identify the number and electronic environments of the hydrogen atoms on the pyridazine (B1198779) ring. The chemical shifts (δ) of the aromatic protons would be indicative of the electron-withdrawing effects of the fluorine and cyano substituents. Furthermore, the coupling constants (J) between adjacent protons would provide crucial information about their relative positions on the ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

No experimental data for this compound is publicly available.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environments. The chemical shifts of the carbon atoms in the pyridazine ring and the carbon of the nitrile group would be distinctly influenced by the electronegative fluorine atom and the nitrogen atoms of the ring.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| CN | Data not available |

No experimental data for this compound is publicly available.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment

¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. The chemical shift of the fluorine signal would be characteristic of its position on the pyridazine ring. Additionally, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei would further confirm the structure.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹⁹F | Data not available | Data not available |

No experimental data for this compound is publicly available.

Two-Dimensional NMR Techniques for Connectivity and Assignment

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals. A COSY spectrum would establish the connectivity between coupled protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, providing a complete and verified structural assignment.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups. Key vibrational modes would include the C≡N stretch of the nitrile group, C-F stretching, and various C=C and C=N stretching and bending vibrations of the aromatic pyridazine ring.

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | ~2220-2240 |

| C-F (Aryl Fluoride) | Stretching | ~1250-1000 |

| C=N (in Pyridazine ring) | Stretching | ~1600-1450 |

| Aromatic C-H | Stretching | ~3100-3000 |

These are expected ranges and not experimental data for this compound.

Raman Spectroscopy for Molecular Vibrations

Table 1: Theoretical Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-F Stretch | C-F | 1150 - 1250 |

| C≡N Stretch | C≡N | 2220 - 2240 |

| Ring Breathing | Pyridazine Ring | 990 - 1010 |

| Ring Deformation | Pyridazine Ring | 600 - 800 |

Note: These are predicted ranges based on characteristic frequencies of similar functional groups and heterocyclic compounds.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 122.10 g/mol . matrix-fine-chemicals.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. The ability of HRMS to measure mass to several decimal places distinguishes it from standard mass spectrometry. researchgate.net For this compound (C₆H₃FN₂), the exact mass is a critical piece of data for its definitive identification.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃FN₂ |

Source: PubChem nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragments are analyzed. This provides detailed structural information by revealing how a molecule breaks apart. While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pattern can be proposed based on its structure. The initial molecular ion [M]+• would be observed at m/z 122. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules.

Table 3: Theoretical MS/MS Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 122 | 95 | HCN | Fluoropyridazine radical cation |

| 122 | 96 | CN | Fluoropyridazine cation |

Note: This is a theoretical fragmentation pattern based on common fragmentation pathways for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rruff.info Although a specific crystal structure for this compound has not been published, studies on structurally related compounds, such as chloropyridine carbonitrile isomers, indicate that the pyridazine ring is likely to be nearly planar. The planarity of the ring system is a common feature in such aromatic heterocyclic compounds. The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole interactions arising from the polar C-F and C≡N bonds.

Computational and Theoretical Investigations of 6 Fluoropyridazine 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties of 6-Fluoropyridazine-3-carbonitrile at an atomic level. These methods model the electronic structure based on the principles of quantum mechanics, offering a detailed view of electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the properties of a system can be determined using functionals of the spatially dependent electron density. wikipedia.org DFT is widely used for its balance of accuracy and computational cost, making it a popular choice for studying molecules like this compound. wikipedia.org

DFT calculations can determine various electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and orbital energies. For this compound, the presence of highly electronegative fluorine and nitrogen atoms, along with the cyano group, creates a complex electronic environment. DFT studies on related pyridazine (B1198779) derivatives have been used to calculate quantum chemical properties such as the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), and the energy gap (ΔE), which are crucial for understanding chemical reactivity. gsconlinepress.com The MEP map, for instance, can identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attacks.

Theoretical analyses of fluorinated radicals using DFT have provided insights into their reactivity, including their electrophilicity and nucleophilicity parameters. nih.gov Such analyses for this compound would be critical in predicting its behavior in chemical reactions. The introduction of fluorine is known to significantly alter the electronic properties of N-heterocycles, which can be systematically tuned. chim.it

| Calculated Property | Significance in Reactivity Analysis |

| Electron Density Distribution | Reveals the overall electronic landscape of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack. |

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. researchgate.netwuxiapptec.com |

| Global Hardness (η) and Softness (S) | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | Describes the power of an atom in a molecule to attract electrons. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of the molecule. |

This table outlines typical parameters calculated using Density Functional Theory and their importance in understanding the chemical reactivity of a molecule like this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.orgimperial.ac.uk The HOMO is associated with the molecule's capacity as a nucleophile, while the LUMO relates to its electrophilicity. libretexts.org The energy and spatial distribution of these orbitals are key to predicting the outcomes of chemical reactions. wuxiapptec.com

For this compound, FMO analysis can predict its reactivity towards various reagents. The electron-withdrawing nature of the fluorine atom and the cyano group, combined with the two nitrogen atoms in the pyridazine ring, significantly lowers the energy of the LUMO, making the molecule a good electrophile. The HOMO, conversely, would be expected to have a low energy, indicating weak nucleophilic character.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical reactivity descriptor; a smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.netchalcogen.ro From the HOMO and LUMO energies, other important reactivity descriptors can be derived, such as chemical potential, hardness, softness, and the global electrophilicity index. gsconlinepress.comrsc.org These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a study on 2-fluoropyridine (B1216828) derivatives showed that 6-fluoropyridine-3-amine has the lowest HOMO-LUMO gap, indicating higher reactivity. researchgate.net

| Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Represents the resistance to change in the number of electrons. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating the capacity of a molecule to receive electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table presents key reactivity descriptors derived from FMO analysis, which are crucial for quantifying the chemical behavior of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. hillsdale.eduresearchgate.netnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and collective behavior of molecules in various environments.

Investigation of Intermolecular Interactions and Self-Assembly

MD simulations are particularly well-suited for investigating the non-covalent interactions that govern the behavior of molecules in the condensed phase. For this compound, these interactions include hydrogen bonding (if protic solvents or other suitable molecules are present), dipole-dipole interactions, and π-π stacking. The pyridazine ring, being an aromatic system, is capable of engaging in π-π stacking, and the presence of the highly polar C-F and C≡N bonds leads to a significant molecular dipole moment.

These intermolecular forces are critical in determining how molecules of this compound interact with each other and with other molecules, influencing properties like solubility, melting point, and crystal packing. Furthermore, these interactions can drive self-assembly processes, leading to the formation of ordered supramolecular structures. For example, a related compound, 6-Fluoropyridine-2-carbonitrile, has been shown to form a centrosymmetric dinuclear complex with silver(I), creating a ladder-like structure through Ag-F interactions. ossila.com Similarly, cyanopyridazine derivatives have been explored as photoredox catalysts, where their assembly can influence catalytic performance. researchgate.netresearchgate.net MD simulations can model these self-assembly processes, providing insights into the structure and stability of the resulting aggregates. researchgate.net

Conformational Analysis of Fluorinated N-Heterocycles

While this compound itself is an aromatic, and therefore largely planar, molecule, the study of conformational preferences in related non-aromatic fluorinated N-heterocycles provides valuable context. mq.edu.au Fluorine substitution can dramatically influence the conformational behavior of saturated heterocyclic rings like piperidines and azepanes. nih.govbeilstein-journals.org

Computational studies have shown that the introduction of a fluorine atom can alter ring pucker and the preferred orientation of substituents due to stereoelectronic effects. nih.govresearchgate.net For instance, in fluorinated piperidines, there is often a preference for the fluorine atom to occupy an axial position, which can be attributed to stabilizing electrostatic interactions between the C-F dipole and the ring's heteroatom. researchgate.netresearchgate.netnih.govresearchgate.net In more flexible seven-membered rings like azepanes, the conformational effects of fluorine are more complex and depend on interactions with other substituents. chim.it

For the aromatic this compound, conformational analysis would primarily focus on the planarity of the ring system and the rotational barrier of the cyano group. While the pyridazine ring is expected to be flat, minor puckering or deviations from planarity could be induced by crystal packing forces, which can be investigated using a combination of X-ray crystallography and computational methods like DFT and MD simulations. ethz.chrsc.org

Reaction Mechanism Elucidation through Computational Modeling

Understanding the precise pathway a chemical reaction follows is fundamental to optimizing reaction conditions, predicting product formation, and designing new synthetic routes. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving heterocyclic compounds. rsc.orgmdpi.com These methods allow for the detailed exploration of a reaction's potential energy surface, identifying key stationary points such as reactants, products, intermediates, and, crucially, transition states.

The general process for computationally elucidating a reaction mechanism involves several key steps. Initially, the geometries of the reactant molecules are optimized to find their lowest energy conformation. Then, a transition state (TS) search is performed to locate the highest energy point along the lowest energy reaction path. This transition state structure represents the energetic barrier that must be overcome for the reaction to proceed. The validity of a found transition state is confirmed by a frequency calculation; a true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. fossee.inrsc.org

For fluorinated nitrogen heterocycles like this compound, computational studies can clarify questions of regioselectivity and the influence of the fluorine substituent on reactivity. For example, in nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can model the formation of the Meisenheimer complex and determine the energy barriers for substitution at different positions on the ring. researchgate.net Similar methodologies have been applied to understand cycloaddition reactions, rearrangements, and catalyzed processes in various nitrogen-containing ring systems. rsc.orgmdpi.com Non-covalent interaction (NCI) analysis can also be employed to identify and quantify stabilizing interactions, such as hydrogen bonds or C-H⋯π interactions, that may influence the stereoselectivity of a reaction. rsc.org

Table 1: General Workflow for Computational Reaction Mechanism Elucidation

| Step | Description | Computational Method | Key Output |

|---|---|---|---|

| 1. Geometry Optimization | Determination of the lowest-energy structure for all reactants, intermediates, and products. | DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)). | Optimized molecular geometries and their electronic energies. |

| 2. Transition State Search | Locating the saddle point on the potential energy surface between reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms. | Geometry of the transition state (TS). |

| 3. Frequency Calculation | Verification of stationary points. Reactants/products have all positive frequencies; a TS has one imaginary frequency. | Same level of theory as optimization. | Vibrational frequencies, zero-point vibrational energy (ZPVE), and thermal corrections. |

| 4. IRC Analysis | Mapping the minimum energy path from the TS to the connected reactant and product. | Intrinsic Reaction Coordinate (IRC) calculations. | Confirmation that the TS connects the correct minima on the potential energy surface. |

| 5. Energy Profile | Calculation of activation energies (ΔG‡) and reaction free energies (ΔG) to construct a reaction profile diagram. | Single-point energy calculations at a higher level of theory, if necessary. | Quantitative data on reaction kinetics and thermodynamics. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers highly reliable methods for predicting the spectroscopic parameters of molecules, which is invaluable for confirming molecular structures and interpreting experimental spectra. canterbury.ac.nz Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy yield characteristic fingerprints of a molecule, and theoretical calculations can reproduce these spectra with remarkable accuracy.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. core.ac.ukresearchgate.net In this procedure, the magnetic shielding tensors for each nucleus in the molecule are calculated. These values are then referenced against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield the chemical shifts (δ) that can be directly compared to experimental values. d-nb.info The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, mPW1PW91, M06-2X), the basis set, and the inclusion of solvent effects, often modeled using a continuum model like the Polarizable Continuum Model (PCM). d-nb.infonih.gov Comparing the predicted chemical shifts with experimental data helps to unambiguously assign each signal to a specific nucleus in the this compound structure.

Vibrational Spectra Prediction: Theoretical vibrational (IR and Raman) spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. nih.gov It is a well-established practice that raw calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. core.ac.uk To account for this, computed frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov The analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the confident assignment of each experimental absorption band to a specific molecular motion, such as the C≡N stretch, C-F stretch, or various ring deformation modes. core.ac.uksigmaaldrich.com

The close agreement between predicted and experimental spectra serves as a powerful validation of the computed molecular structure and the chosen level of theory.

Table 2: Template for Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Technique | Assignment | Predicted Value (Illustrative) | Experimental Value |

|---|---|---|---|

| ¹H NMR | H-4 | δ 9.3 ppm | To be determined |

| H-5 | δ 8.1 ppm | To be determined | |

| ¹³C NMR | C3 (C-CN) | δ 119 ppm | To be determined |

| C4 | δ 158 ppm | To be determined | |

| C5 | δ 127 ppm | To be determined | |

| C6 (C-F) | δ 168 ppm (JCF coupling) | To be determined | |

| CN (Nitrile) | δ 115 ppm | To be determined | |

| FT-IR | C≡N Stretch | 2245 cm⁻¹ | To be determined |

| C-F Stretch | 1280 cm⁻¹ | To be determined | |

| Pyridazine Ring Stretch | 1580 cm⁻¹ | To be determined | |

| C-H Bending (out-of-plane) | 850 cm⁻¹ | To be determined |

Note: Predicted values are illustrative examples based on typical calculations for similar heterocyclic compounds using DFT methods (e.g., B3LYP/6-311+G(d,p)). Actual values would be obtained from specific calculations for this compound.

Applications in Advanced Chemical Research and Development

Role as a Privileged Scaffold in Drug Discovery Programs

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of various therapeutic agents. The pyridazine (B1198779) ring system is recognized as such a scaffold. The inclusion of a fluorine atom and a nitrile group, as seen in 6-Fluoropyridazine-3-carbonitrile, further enhances its utility by modulating properties like metabolic stability, binding affinity, and membrane permeability.

Scaffold for Enzyme Inhibition Studies

The structure of this compound is particularly suited for the design of enzyme inhibitors. The fluorine atom can enhance binding interactions with enzyme active sites and improve metabolic stability, a desirable trait in drug candidates. nih.gov The nitrile group can act as a key interacting moiety or be chemically transformed into other functional groups to probe the binding pocket of an enzyme.

The broader pyridazine scaffold has been successfully employed in the development of inhibitors for various enzymes. For instance, derivatives have been designed to inhibit scytalone (B1230633) dehydratase, an enzyme crucial for a fungal pathogen. Furthermore, the approved drug deucravacitinib, which contains a 3-aminopyridazine (B1208633) core, functions as an allosteric inhibitor of tyrosine kinase 2 (TYK2). Carbamate-based structures have also been identified as a privileged scaffold for creating potent and selective inhibitors of serine hydrolases. nih.gov These examples underscore the potential of pyridazine-containing molecules, including derivatives of this compound, in the field of enzyme inhibition.

Table 1: Examples of Pyridazine-Related Scaffolds in Enzyme Inhibition

| Scaffold Type | Target Enzyme | Significance |

|---|---|---|

| Cinnoline-3-carbonitrile | Scytalone Dehydratase | Inhibition of a fungal pathogen enzyme. |

| 3-Aminopyridazine | Tyrosine Kinase 2 (TYK2) | Allosteric inhibition, basis for an approved drug. |

Exploration in Neurotransmitter Receptor Modulation

The modulation of neurotransmitter receptors is a key strategy for treating a wide range of neurological and psychiatric disorders. Glutamate is a major neurotransmitter, and its receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are important therapeutic targets. nih.govnih.gov Molecules that can modulate these systems are of high interest.

The pyridazine heterocycle has proven to be a valuable core for molecules targeting these pathways. A prominent example is the drug relugolix, which features a 3-aminopyridazine structure and functions as an antagonist of the gonadotropin-releasing hormone (GnRH) receptor. While direct studies on this compound for neurotransmitter receptor modulation are not extensively documented, its structural similarity to successful modulators suggests its potential as a scaffold for developing new agents targeting receptors like muscarinic acetylcholine (B1216132) receptors or cannabinoid receptors. google.comgoogle.com The unique electronic properties of the fluorinated pyridazine nitrile could offer advantages in achieving desired potency and selectivity.

Scaffolds for Anti-Infective and Anti-Cancer Research

Heterocyclic compounds, including pyridazine and the related pyrimidine (B1678525) derivatives, are cornerstones of anti-infective and anti-cancer drug discovery. frontiersin.orgnih.govresearchgate.net These scaffolds are present in numerous natural and synthetic molecules with potent biological activities. researchgate.net

The pyridazine framework is being explored for the development of novel therapeutic agents in these areas. For example, certain pyridazine derivatives have been investigated for their activity against various cancer cell lines. mdpi.com Similarly, related heterocyclic systems like pyrimidines are known to be effective against a range of pathogens and are a focus of anti-infective research. nih.govresearchgate.net Given the established role of fluorinated heterocycles in medicinal chemistry, this compound represents a promising starting point for synthesizing new libraries of compounds to be screened for anti-infective and anti-cancer properties. The combination of the pyridazine core, fluorine, and nitrile offers a unique chemical space for developing next-generation therapeutics. frontiersin.org

Contributions to Agrochemical Research

The introduction of fluorine into agrochemicals can significantly enhance their biological activity and stability. researchgate.net Fluorinated compounds are prominent among modern herbicides, insecticides, and fungicides, with over half of recently registered agrochemicals containing fluorine. nih.gov Pyridazine and its derivatives are also utilized in this sector, making this compound a compound of interest for developing new crop protection agents.

Development of Novel Herbicidal Scaffolds

The search for herbicides with new modes of action is crucial to combat the rise of weed resistance. nih.govnih.gov Fluorinated aromatic compounds are a key component in many commercial herbicides. nih.gov For instance, related structures like 2-Chloro-5-fluoropyridine-3-carboxylic acid are used in the formulation of effective herbicides. netascientific.com The this compound scaffold, with its distinct electronic and structural features, presents an opportunity for the discovery of novel herbicidal molecules. Its framework can be elaborated to target specific enzymes or processes in weeds that are not affected by current herbicides.

Insecticidal and Fungicidal Research Analogues

The development of new insecticides and fungicides is essential for managing crop diseases and pests. nih.govfrac.info The pyridazine ring is a component of various biologically active molecules used in agriculture. The presence of a fluorine atom can increase the potency and metabolic stability of a potential pesticide. While specific research on this compound as an insecticide or fungicide is not widely published, related fluorinated heterocyclic compounds are known to be effective. For example, 2,6-Dichloro-5-fluoropyridine-3-carbonitrile is a related compound noted in the context of agrochemical development. made-in-china.com The unique structure of this compound makes it a valuable synthon for creating analogues to be tested for insecticidal and fungicidal activity against a wide range of crop pathogens and pests.

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Deucravacitinib |

| Relugolix |

| 2-Chloro-5-fluoropyridine-3-carboxylic acid |

| 2,6-Dichloro-5-fluoropyridine-3-carbonitrile |

| Cinnoline-3-carbonitrile |

Utility in Materials Science and Opto-electronics

Detailed research findings on the utility of this compound in the fields of materials science and opto-electronics are not prominently available in the public scientific domain. While related heterocyclic compounds, particularly pyridine (B92270) and pyrimidine derivatives, are subjects of extensive research in these areas, specific data for this compound remains unpublished or limited.

Components for Organic Semiconductors and Polymer Chemistry

An extensive search of scientific databases and journals did not yield specific studies detailing the use of this compound as a component in organic semiconductors or in polymer chemistry. The development of organic electronic materials often involves the use of fluorinated heterocyclic compounds to tune electronic properties, but research explicitly documenting the incorporation and performance of this compound in these applications could not be found.

Fluorescent Probes and Luminescent Materials

There is no readily available research documenting the evaluation of this compound as a fluorescent probe or as a primary component in luminescent materials. The design of such materials often leverages the specific electronic and photophysical properties of fluorophores. However, studies detailing the synthesis, photophysical characterization (such as absorption, emission spectra, and quantum yields), or application of this compound for these purposes are not present in the reviewed literature.

Ligands in Coordination Chemistry for Advanced Materials

The function of nitrogen-containing heterocyclic compounds as ligands in coordination chemistry is a well-established field for creating advanced materials with tailored magnetic, optical, or catalytic properties. A related compound, 6-Fluoropyridine-2-carbonitrile, has been shown to form complexes with silver. ossila.com However, specific research detailing the synthesis, structure, and properties of coordination complexes involving this compound as a ligand for the development of advanced materials is not available in the published literature.

Applications in Corrosion Inhibition Studies

Despite the broad investigation of nitrogen-containing heterocyclic compounds as potential corrosion inhibitors for various metals and alloys, there is a significant lack of published research on the specific application of this compound for this purpose. Consequently, detailed findings on its performance, adsorption mechanisms, and evaluation through standard methods are unavailable.

Adsorption Mechanisms on Metal Surfaces

Understanding the adsorption mechanism of an inhibitor on a metal surface is crucial for explaining its protective action. This typically involves investigating the mode of interaction, such as physisorption or chemisorption, through experimental and computational methods. As no studies were found that evaluate this compound as a corrosion inhibitor, there is no information regarding its adsorption behavior or mechanism on any metal surface.

Electrochemical and Gravimetric Evaluation Methods

Electrochemical techniques (like potentiodynamic polarization and electrochemical impedance spectroscopy) and gravimetric (weight loss) measurements are standard methods to quantify the effectiveness of corrosion inhibitors. A thorough literature search found no studies that have employed these methods to evaluate the corrosion inhibition efficiency of this compound. Therefore, no data on its performance, such as inhibition efficiency, corrosion current density, or charge transfer resistance, can be presented.

Advanced Analytical Techniques for 6 Fluoropyridazine 3 Carbonitrile Derivatives

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating components within a mixture, allowing for both the qualitative identification and quantitative determination of 6-Fluoropyridazine-3-carbonitrile and its derivatives. These methods are fundamental in assessing the purity of synthesized batches and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like many pyridine (B92270) and pyridazine (B1198779) derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase. tandfonline.com

Detailed research findings indicate that the separation of pyridine and pyridazine derivatives is effectively achieved on octadecyl (C18) or phenyl-modified silica (B1680970) columns. scispace.comacs.org The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. tut.ac.jpejgm.co.uk To improve peak shape and resolution, especially for basic compounds like pyridazines, additives like trifluoroacetic acid are often incorporated into the mobile phase. scispace.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the specific monitoring of the analyte based on its UV absorbance spectrum. scispace.comrsc.org The method's reliability is established through a validation process that assesses parameters like linearity, precision, accuracy, and robustness, ensuring it is suitable for routine quality control. scispace.com

Table 1: Representative HPLC Conditions for Pyridine/Pyridazine Derivative Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, ODS-H80 (e.g., 250 mm x 4.6 mm, 5 µm) scispace.comtut.ac.jp | Stationary phase providing hydrophobic interactions for separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient tandfonline.comscispace.comtut.ac.jp | Eluent system to control the retention and separation of compounds. |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) scispace.com | Improves peak shape and reduces tailing for basic analytes. |

| Flow Rate | 0.6 - 1.0 mL/min scispace.comtut.ac.jp | Ensures optimal separation efficiency and analysis time. |

| Detection | UV/Diode Array Detector (DAD) at specific λ (e.g., 220-270 nm) scispace.comtut.ac.jp | Quantifies the analyte based on its absorbance of UV light. |

| Column Temp. | Ambient (e.g., 25 °C) scispace.com | Maintains consistent retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation and identification of volatile and thermally stable compounds. It is widely used for analyzing halogenated pyridazines and other heterocyclic nitriles. nih.govtcichemicals.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a mass spectrum that can act as a molecular fingerprint.

For the analysis of nitrogen-containing heterocyclic compounds, GC-MS is invaluable for identifying impurities and reaction byproducts. mdpi.com The choice of the capillary column is critical, with moderately polar columns like HP-5MS often being employed. rsc.org In many cases, the progress of reactions involving heterocyclic nitriles is monitored by GC-MS until the starting material is completely consumed. google.com While highly effective, the analysis of aqueous samples can be challenging due to the high polarity of the analytes and the incompatibility of water with the GC system. This necessitates a sample preparation step to transfer the analytes into a suitable organic solvent. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for assessing purity, identifying compounds, and monitoring reaction progress. mdpi.com A pure compound should ideally result in a single spot on the TLC plate. nih.gov

In the context of this compound derivatives, Reversed-Phase TLC (RP-TLC) can be employed, often using plates with a C18 stationary phase. tandfonline.com The mobile phase would typically be a mixture of an organic solvent like acetone (B3395972) or acetonitrile and a buffered aqueous solution. tandfonline.com By spotting the reaction mixture alongside the starting material and a pure product standard, the progress of a reaction can be visually tracked. nih.gov The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion.

Surface Characterization of Modified Materials Incorporating this compound

When this compound is used to functionalize the surface of a material, such as a polymer film or nanoparticle, it is crucial to characterize the resulting surface to confirm the success of the modification and understand its impact on surface properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a primary technique for visualizing the surface topography and morphology of materials at high magnification. labmanager.compressbooks.pub It uses a focused beam of electrons to scan the sample surface, generating images that reveal details about the material's texture and structure. cleancontrolling.com

In the analysis of materials modified with this compound, SEM would be used to compare the surface of the material before and after functionalization. pressbooks.pub This comparison can reveal changes such as increased surface roughness, the formation of a new coating layer, or other morphological alterations. ifmo.ru For non-conductive materials like many polymers, a thin conductive coating (e.g., gold or platinum) is often applied to the sample before imaging to prevent the accumulation of static charge. ifmo.ru Studies on polymer films modified with other nitrogen-containing heterocycles have successfully used SEM to observe changes in surface morphology, confirming the impact of the modification process. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS), an analytical technique often integrated with SEM, provides elemental composition data from the sample's surface. cleancontrolling.com As the electron beam of the SEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. The energy of these X-rays is unique to each element, allowing for their identification and quantification. labmanager.com

For a material functionalized with this compound, EDS is essential for confirming the presence of the compound on the surface. Specifically, EDS analysis would target the detection of fluorine and nitrogen. mdpi.com By performing elemental mapping, the distribution of these elements across the surface can be visualized, providing evidence of a uniform and successful functionalization. nih.govresearchgate.netacs.org This technique has been effectively used to confirm the presence and distribution of fluorine in surface-modified polymers and to characterize functional groups on other materials. mdpi.comnih.govacs.org

Table 2: Information Yielded by SEM and EDS Analysis

| Technique | Information Obtained | Relevance to Modified Materials |

| SEM | High-resolution images of surface topography and morphology. pressbooks.pub | Visualizes changes in surface texture, roughness, and the presence of coatings resulting from functionalization. ifmo.ru |

| EDS | Elemental composition (qualitative and quantitative). labmanager.com | Confirms the presence of key elements from the functional group (e.g., Fluorine, Nitrogen). mdpi.com |

| EDS Mapping | Spatial distribution of elements across the surface. researchgate.net | Demonstrates the uniformity and coverage of the this compound modification. nih.govacs.org |

Patent Landscape and Intellectual Property Considerations in Fluoropyridazine Chemistry

Overview of Patented Pyridazine (B1198779) Derivatives and Their Applications

The pyridazine ring is a versatile scaffold that has been incorporated into a multitude of patented compounds with a wide range of therapeutic and industrial applications. researchgate.net The ability to functionalize the pyridazine core at various positions allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of novel molecules. scirp.org

Patented pyridazine derivatives have demonstrated significant potential across numerous therapeutic areas. For instance, certain derivatives have been developed as antihypertensive agents, such as Endralazine, which acts as a direct-acting vasodilator. scirp.org In the realm of inflammation and immunology, patented pyrido[2,3-d]pyridazine-2(1H)-one derivatives have shown utility in the treatment of protein kinase-mediated inflammation, while other substituted pyrido[3,4-d]pyridazine (B3350088) derivatives have been patented for their antihistaminic action in allergic diseases. scirp.org

The central nervous system (CNS) is another key area for patented pyridazine compounds. Derivatives of pyrido[2,3-d]pyridazine (B3350097) have been patented as selective ligands for GABAA receptors, indicating their potential for treating a variety of neurological and psychiatric disorders. scirp.org Furthermore, recent patent applications describe novel pyridazine derivatives as NLRP3 inflammasome inhibitors for the potential treatment of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as inflammatory conditions such as asthma and COPD. acs.org Other patents cover pyridazine derivatives as HIF-PHD inhibitors for treating anemia and as PARP inhibitors for cancer therapy. google.comgoogle.com

The applications of patented pyridazine derivatives extend beyond pharmaceuticals into the agrochemical sector, where they are used as active ingredients in pesticides and herbicides. coherentmarketinsights.com

Table 1: Examples of Patented Pyridazine Derivatives and Their Applications

| Patent/Reference | Pyridazine Derivative Class | Therapeutic/Application Area |

|---|---|---|

| Pettus, L.H. et al. (2009) scirp.org | Pyrido[2,3-d]pyridazine-2(1H)-ones | Anti-inflammatory (p38 kinase inhibitors) |

| Vile, S. et al. (2008) scirp.org | Substituted pyrido[3,4-d]pyridazines | Antihistaminic (H1 receptor antagonists) |

| Mitchinson, A. et al. (2001) scirp.org | Pyrido[2,3-d]pyridazines | CNS disorders (GABAA receptor ligands) |

| F. Hoffmann-La Roche AG (2023) acs.org | Pyridazine Derivatives | NLRP3 Inflammasome Inhibitors (Asthma, COPD, Parkinson's, Alzheimer's) |

| CN111349077A google.com | Pyridazine Derivatives | HIF-PHD Inhibitors (Anemia, Ischemia) |

| WO2017029601A1 google.com | Heteroaryl Derivatives (including pyridazine) | PARP Inhibitors (Cancer) |

| Mylari et al. (1991) scirp.org | Pyrido[2,3-d]pyridazin-5-yl)acetic acid | Antidiabetic (Aldose reductase inhibitors) |

Emerging Patent Trends for Fluorinated Heterocycles

The introduction of fluorine into heterocyclic molecules is a well-established and increasingly prevalent strategy in drug discovery and agrochemical development. This trend is reflected in the growing number of patents filed for fluorinated heterocycles. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly enhance the biological and physicochemical properties of a parent molecule. tandfonline.com

Emerging patent trends in this area revolve around several key aspects:

Improved Pharmacokinetic and Pharmacodynamic Profiles: A primary driver for the use of fluorine is the enhancement of properties such as metabolic stability, bioavailability, and binding affinity. tandfonline.com Fluorination can block sites of metabolism, leading to a longer half-life, and can modulate the pKa of nearby functional groups, which can improve cell membrane permeability and target engagement. tandfonline.commdpi.com The increasing number of FDA-approved fluorinated heterocyclic drugs between 2016 and 2022 underscores this trend. mdpi.commdpi.comnih.gov

Novel Fluorinating Reagents and Methods: There is a strong focus on developing new, milder, and more selective methods for the fluorination of heterocyclic compounds. google.com Patents are being filed for novel reagents and processes that allow for the late-stage fluorination of complex molecules, providing more efficient access to new chemical entities. researchgate.net This is a move away from traditional, harsh fluorination methods that often require pre-functionalized substrates. google.com

Expansion into New Chemical Space: The development of innovative molecules incorporating "emergent fluorinated groups" (EFS), such as OCF3 and SF5, is a key trend. anr.fr These novel fluorinated substituents can impart unique properties and provide a means to circumvent existing patents, offering a competitive advantage. anr.fr

Broadening Therapeutic and Agrochemical Applications: The patent literature shows a continuous expansion of the applications for fluorinated heterocycles. They are integral to the development of next-generation pharmaceuticals for a wide range of diseases, including cancer and infectious diseases, as well as advanced agrochemicals like fungicides and herbicides with improved efficacy and environmental profiles. coherentmarketinsights.comtandfonline.comgoogle.com

The growing number of patents for fluorinated heterocycles highlights their importance as privileged structures in modern chemistry. coherentmarketinsights.com This trend is expected to continue as researchers seek to optimize molecular properties and generate novel intellectual property.

Strategic Importance of 6-Fluoropyridazine-3-carbonitrile in Intellectual Property Portfolios

The strategic importance of a building block like this compound in an intellectual property portfolio stems from its potential to serve as a key intermediate in the synthesis of novel, high-value active ingredients. While patents may not always claim the intermediate itself, its utility in producing patented final products makes it a valuable asset in a company's synthetic and strategic arsenal.

The strategic value of this compound can be attributed to several factors:

Convergence of Two Privileged Scaffolds: This molecule combines a fluorinated heterocycle with a pyridazine core, both of which are highly sought-after motifs in medicinal and agrochemical research. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridazine ring serves as a versatile scaffold for further chemical modification. scirp.orgtandfonline.com The cyano group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

Access to Novel Chemical Space and Patentability: By providing a unique combination of structural features, this compound enables the creation of compounds that are structurally distinct from existing patented molecules. This is crucial for establishing novelty and non-obviousness, which are key requirements for obtaining patent protection. anr.fr In a competitive landscape, having access to such building blocks allows companies to explore new areas of chemical space and develop proprietary compounds with improved properties.

Enabling the Synthesis of High-Value End Products: The importance of an intermediate is directly linked to the value of the final products it can generate. For example, related fluorinated pyridazine structures have been incorporated into patented PARP inhibitors, which are a significant class of cancer therapeutics. google.com The use of this compound as a precursor to such high-value, patentable drugs underscores its strategic importance. A robust and cost-effective synthesis of this intermediate can provide a significant competitive advantage in the development of new pharmaceuticals and agrochemicals.

Defensive and Offensive IP Strategy: Owning the intellectual property around the synthesis and use of key intermediates like this compound can be a powerful strategic tool. It can be used defensively to ensure freedom to operate in a particular area of research or offensively to block competitors from developing similar compounds. hbs.edu As companies invest heavily in research and development, securing the supply chain and the intellectual property of crucial building blocks is an integral part of a comprehensive IP strategy. epo.org

Future Research Directions and Perspectives for 6 Fluoropyridazine 3 Carbonitrile

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of pyridazine-containing compounds exist, the development of more efficient, sustainable, and versatile synthetic routes for 6-Fluoropyridazine-3-carbonitrile and its analogues remains a critical area of future research. Current synthetic strategies often involve multi-step processes that can be inefficient. google.com The exploration of novel synthetic pathways could lead to higher yields, reduced waste, and access to a wider range of derivatives.

Future investigations could focus on:

One-pot synthesis: Developing one-pot reactions that combine multiple synthetic steps would significantly improve efficiency and reduce the need for purification of intermediates. researchgate.net

Catalytic methods: The use of novel catalysts, including transition metal and organocatalysts, could enable more selective and efficient bond formations. acs.orgacs.org For instance, copper-catalyzed cascade reactions have shown promise in constructing related heterocyclic systems. acs.org

Flow chemistry: Implementing continuous flow technologies could offer better control over reaction parameters, leading to improved yields and safety, particularly for reactions that are difficult to control in batch processes.

C-H functionalization: Direct C-H functionalization of the pyridazine (B1198779) ring would provide a more atom-economical approach to introducing new substituents, avoiding the need for pre-functionalized starting materials. acs.org

Design and Synthesis of Advanced Derivatives with Tuned Properties

The inherent properties of the this compound scaffold can be finely tuned through the strategic introduction of various functional groups. The electron-withdrawing nature of the fluorine atom and the nitrile group significantly influences the molecule's reactivity and physicochemical properties. nih.gov Future research should focus on designing and synthesizing advanced derivatives with tailored characteristics for specific applications.

Key areas for exploration include:

Pharmacologically active compounds: The pyridazine ring is a recognized pharmacophore found in several approved drugs. nih.gov By modifying the substituents on the this compound core, it is possible to develop new drug candidates with improved efficacy and selectivity for various biological targets. For instance, derivatives could be designed as kinase inhibitors or to target other enzymes and receptors implicated in disease. mdpi.comresearchgate.net

Materials with novel optical and electronic properties: The pyridazine moiety is known to influence the electronic properties of molecules, making it a candidate for applications in materials science. researchgate.net Derivatives of this compound could be synthesized to create novel organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials. researchgate.net

Fluorinated building blocks: Fluorinated heterocycles are highly sought after in medicinal chemistry and materials science due to the unique properties conferred by fluorine. mdpi.comresearchgate.net this compound can serve as a versatile building block for the synthesis of more complex fluorinated molecules. researchgate.net

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The interplay of the fluorine atom, the nitrile group, and the pyridazine ring nitrogens creates a unique electronic landscape that governs its reactivity.

Future mechanistic studies should aim to:

Elucidate reaction pathways: Detailed experimental and computational studies can unravel the step-by-step mechanisms of key reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. acs.org This knowledge will enable better control over regioselectivity and reaction outcomes.

Investigate the role of the fluorine atom: The specific influence of the fluorine atom on reaction rates, transition state energies, and product distributions should be systematically investigated. nih.gov

Computational modeling: Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the electronic structure, reaction energetics, and spectroscopic properties of this compound and its derivatives, complementing experimental findings. acs.org

Integration into Multifunctional Material Systems

The unique properties of this compound make it an attractive component for the development of multifunctional materials. By incorporating this moiety into larger molecular architectures, it is possible to create materials with a combination of desirable properties.

Future research in this area could involve:

Polymers and macromolecules: Polymerization of monomers containing the this compound unit could lead to the creation of novel polymers with tailored thermal, mechanical, and electronic properties. These materials could find applications as high-performance plastics, membranes, or in electronic devices.

Supramolecular assemblies: The pyridazine nitrogen atoms can act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular structures. nih.gov These assemblies could be explored for applications in sensing, catalysis, and drug delivery.

Hybrid materials: Integrating this compound derivatives with inorganic nanoparticles or surfaces could lead to the development of hybrid materials with synergistic properties. mdpi.com For example, such materials could be used in advanced sensors or catalytic systems.

Collaborative Research Opportunities in Interdisciplinary Fields

The full potential of this compound can be best realized through collaborative efforts that bridge different scientific disciplines. The diverse potential applications of this compound necessitate expertise from various fields.

Opportunities for interdisciplinary collaboration include:

Medicinal Chemistry and Biology: Chemists synthesizing new derivatives can collaborate with biologists and pharmacologists to evaluate their biological activity and potential as therapeutic agents. gsconlinepress.com

Materials Science and Engineering: The development of new materials based on this compound will require close collaboration between synthetic chemists and materials scientists to characterize their properties and explore their applications in devices.

Computational Chemistry and Experimental Chemistry: A strong partnership between computational and experimental chemists will be essential for designing new molecules with desired properties and for gaining a deeper understanding of their behavior. acs.org

Chemical Biology and Bioorthogonal Chemistry: The unique reactivity of the fluoropyridazine core could be exploited in the development of new bioorthogonal reactions for labeling and tracking biomolecules in living systems. escholarship.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to significant advancements in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。